(2-Chloro-benzyl)-pyridin-2-ylmethyl-amine
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Overview
Description
(2-Chloro-benzyl)-pyridin-2-ylmethyl-amine is an organic compound that features a benzyl group substituted with a chlorine atom and a pyridin-2-ylmethyl-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine typically involves the reaction of 2-chlorobenzyl chloride with pyridin-2-ylmethyl-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids and reduced to form amines or alcohols.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted benzyl derivatives.
Oxidation: Products include benzaldehyde or benzoic acid.
Reduction: Products include benzyl alcohol or benzylamine.
Scientific Research Applications
(2-Chloro-benzyl)-pyridin-2-ylmethyl-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
2-Chlorobenzyl chloride: Shares the chlorobenzyl moiety but lacks the pyridin-2-ylmethyl-amine group.
Benzyl chloride: Similar structure but without the chlorine substitution.
2-Chlorobenzyl alcohol: Contains a hydroxyl group instead of the amine group.
Uniqueness: (2-Chloro-benzyl)-pyridin-2-ylmethyl-amine is unique due to its combination of the chlorobenzyl and pyridin-2-ylmethyl-amine groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-13-7-2-1-5-11(13)9-15-10-12-6-3-4-8-16-12/h1-8,15H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKPOYFGEPYCBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237436 |
Source
|
Record name | N-[(2-Chlorophenyl)methyl]-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680185-71-1 |
Source
|
Record name | N-[(2-Chlorophenyl)methyl]-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=680185-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Chlorophenyl)methyl]-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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